Topoisomerase I inhibitor 12

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

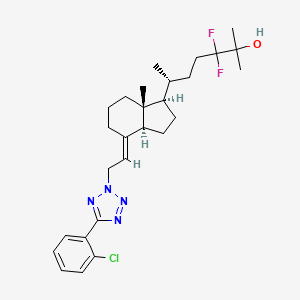

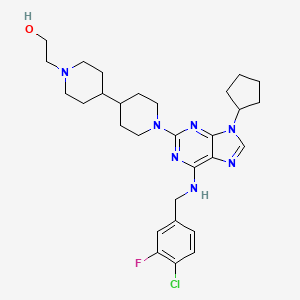

Topoisomerase I inhibitor 12 is a compound that targets the enzyme topoisomerase I, which plays a crucial role in DNA replication, transcription, recombination, and repair. By inhibiting this enzyme, the compound interferes with the DNA processes, leading to DNA damage and cell death. This makes it a valuable agent in cancer treatment, as it can selectively target rapidly dividing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of topoisomerase I inhibitor 12 involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitor. Common reagents used in these reactions include thionyl chloride, pyridine, and various phenols .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This often requires optimization of reaction conditions, purification processes, and quality control measures to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions: Topoisomerase I inhibitor 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed:

Scientific Research Applications

Topoisomerase I inhibitor 12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA replication and repair. In biology, it helps in understanding the cellular processes involved in cancer progression. In medicine, it is a crucial component of chemotherapy regimens for various cancers, including colon, ovarian, and lung cancers. In industry, it is used in the development of new anticancer drugs and formulations .

Mechanism of Action

The mechanism of action of topoisomerase I inhibitor 12 involves binding to the topoisomerase I-DNA complex, stabilizing it and preventing the re-ligation of the DNA strand. This results in the accumulation of DNA breaks, leading to apoptosis or programmed cell death. The molecular targets include the topoisomerase I enzyme and the DNA itself, with pathways involving DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Topoisomerase I inhibitor 12 can be compared with other similar compounds, such as irinotecan and topotecan. While all these compounds target topoisomerase I, this compound may have unique structural features that enhance its efficacy or reduce its toxicity. Other similar compounds include camptothecin derivatives like gimatecan and homocamptothecin, as well as non-camptothecin inhibitors like edotecarin and indenoisoquinolines .

Conclusion

This compound is a promising compound with significant potential in cancer treatment. Its ability to target topoisomerase I and induce DNA damage makes it a valuable tool in chemotherapy. Ongoing research and development efforts continue to explore its full potential and optimize its use in clinical settings.

Properties

Molecular Formula |

C23H22N4O3 |

|---|---|

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(3E)-3-benzylidene-1-(2-morpholin-4-ylethyl)imidazo[2,1-b]quinazoline-2,5-dione |

InChI |

InChI=1S/C23H22N4O3/c28-21-18-8-4-5-9-19(18)24-23-26(11-10-25-12-14-30-15-13-25)22(29)20(27(21)23)16-17-6-2-1-3-7-17/h1-9,16H,10-15H2/b20-16+ |

InChI Key |

WMMBGUDKHYSXMC-CAPFRKAQSA-N |

Isomeric SMILES |

C1COCCN1CCN2C(=O)/C(=C\C3=CC=CC=C3)/N4C2=NC5=CC=CC=C5C4=O |

Canonical SMILES |

C1COCCN1CCN2C(=O)C(=CC3=CC=CC=C3)N4C2=NC5=CC=CC=C5C4=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)

![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)

![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)

![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)

![trisodium;4-amino-5-hydroxy-3-[[4-[4-[[4-hydroxy-2-(2-methylanilino)phenyl]diazenyl]phenyl]phenyl]diazenyl]-6-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380989.png)

![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)

![(2S)-2-acetamido-N-[(2S)-1-[[(4R,7S,10S,13S,19S,22S,25R)-4-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]-10,22-bis(4-aminobutyl)-7-(3-amino-3-oxopropyl)-13,19-bis(3-carbamimidamidopropyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacos-25-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide](/img/structure/B12381048.png)